Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate
Overview
Description
Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate is an organic compound with the molecular formula C15H12F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to an isonicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate typically involves the esterification of isonicotinic acid with methyl alcohol in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
The trifluoromethylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as hydroxide ions can replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Hydroxylated derivatives
Scientific Research Applications
Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(benzyl)isonicotinate
- Methyl 2-(2-fluorobenzyl)isonicotinate
- Methyl 2-(2-chlorobenzyl)isonicotinate
Uniqueness
Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[2-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14(20)11-6-7-19-12(9-11)8-10-4-2-3-5-13(10)15(16,17)18/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXANUHIOOQNLNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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